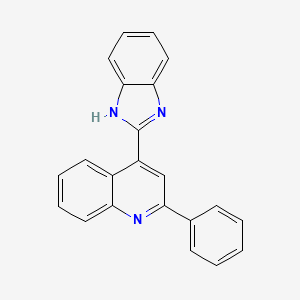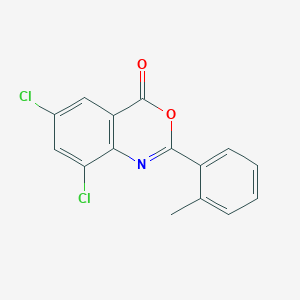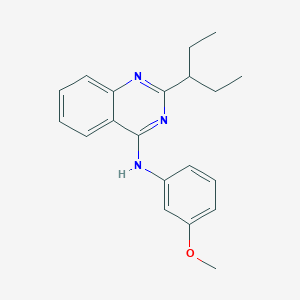![molecular formula C20H28N2O3S B5657905 8-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5657905.png)
8-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spirocyclic compounds similar to the one often involves innovative cyclization techniques and strategies to construct the spirocyclic core efficiently. For example, PCl3-mediated cyclization has been applied for the synthesis of related spirocyclic derivatives at room temperature, highlighting an efficient one-pot procedure for constructing such complex molecules (Baccolini, Negri, & Boga, 1999). Moreover, oxidative cyclization of olefinic precursors has been employed for the synthesis of azaspiro[4.5]decane systems, demonstrating the versatility and efficiency of this approach in spirocyclic compound synthesis (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including the specific compound , is characterized by the presence of a spiro linkage connecting two cyclic structures, which can significantly influence the molecule's physical and chemical properties. Crystallographic analysis and NMR studies are commonly employed to elucidate these complex structures, providing insights into their three-dimensional conformations and the impact of substituents on their overall architecture.
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of chemical reactivities, influenced by their unique structural features. For instance, the presence of functional groups such as carboxylic acids, ketones, and nitriles within the spiro framework can participate in various chemical transformations, including cycloaddition reactions, nucleophilic substitutions, and redox reactions. These reactions are crucial for further functionalizing the spirocyclic core and for the synthesis of derivative compounds with enhanced or targeted properties.
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The spiro linkage often imparts a rigid, three-dimensional structure to these molecules, which can affect their physical behavior. Studies on the decarboxylation rates and thermal stability of these compounds provide valuable information on their stability and reactivity under various conditions (Bigley & May, 1969).
Propriétés
IUPAC Name |
8-[(5-cyclopentylthiophen-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-21-18(23)12-16(19(24)25)20(21)8-10-22(11-9-20)13-15-6-7-17(26-15)14-4-2-3-5-14/h6-7,14,16H,2-5,8-13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZMEJDANJTSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CC=C(S3)C4CCCC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5657831.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide](/img/structure/B5657836.png)
![1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one](/img/structure/B5657852.png)


![methyl 4-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5657884.png)
![1-[2-(dimethylamino)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5657885.png)
![1-({3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}sulfonyl)azetidin-3-ol](/img/structure/B5657886.png)
![N-(4-fluorobenzyl)-3-{1-[(2-oxoimidazolidin-4-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5657890.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657914.png)
![9-(2,5-dimethyl-3-furoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657918.png)
![(4aS*,8aS*)-2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5657922.png)
![N-methyl-N-{4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B5657929.png)